molecular formula C11H12ClNO4 B556125 Chloroacetyl-L-tyrosine CAS No. 1145-56-8

Chloroacetyl-L-tyrosine

Cat. No.: B556125
CAS No.: 1145-56-8
M. Wt: 257.67 g/mol
InChI Key: GDOGSOZOUAVIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where a chloroacetyl group is attached to the amino group of L-tyrosine. This compound has the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Chloroacetyl-L-tyrosine, also known as N-Chloroacetyl-L-tyrosine or (S)-2-(2-Chloroacetamido)-3-(4-hydroxyphenyl)propanoic acid, is a modified amino acid. It has been used as a starting point for the synthesis of macrocyclic peptides , which can target a variety of proteins and enzymes.

Mode of Action

It has been used as an initiator amino acid in the synthesis of macrocyclic peptides . These peptides can inhibit the interaction of proteins or enzymes with their substrates in an allosteric manner .

Biochemical Pathways

This compound is derived from the amino acid tyrosine. Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . It is a precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . Abnormal tyrosine levels in biological fluids have been linked to a number of metabolic disorders .

Pharmacokinetics

It’s known that peptides generally have the potential for small-molecule-like pharmacokinetics .

Result of Action

The macrocyclic peptides synthesized using this compound as a starting point have shown potent inhibitory effects on their target proteins or enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of post-translational modification of ribosomally-translated peptides by this compound can be influenced by the reaction conditions . Additionally, diet, which is a major environmental factor, can significantly influence the metabolism of amino acids, including tyrosine, by the gut microbiota .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl-L-tyrosine can be synthesized by reacting L-tyrosine with chloroacetyl chloride in the presence of a base. The reaction typically involves dissolving L-tyrosine in a suitable solvent, such as methanol or ethanol, and then adding chloroacetyl chloride dropwise while maintaining a low temperature to control the reaction rate . The reaction mixture is then stirred for several hours to ensure complete conversion of L-tyrosine to this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a continuous flow reactor, where L-tyrosine and chloroacetyl chloride are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Chloroacetyl-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation Reactions: Quinones or other oxidized products.

    Reduction Reactions: Catechols or other reduced products.

Scientific Research Applications

Synthesis and Chemical Properties

Chloroacetyl-L-tyrosine is synthesized through the reaction of L-tyrosine with chloroacetyl chloride. The process typically yields high purity and can be optimized for industrial applications. A notable method involves using ethyl acetate as a solvent under reflux conditions, which has been reported to achieve yields of approximately 91% based on L-tyrosine ethyl ester . This efficient synthesis route is crucial for producing the compound in quantities suitable for further research and application.

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological studies:

  • Inhibition of Enzyme Activity : Studies have shown that chloroacetyl derivatives can act as competitive inhibitors in various enzymatic reactions. For instance, N-chloroacetyl-L-ornithine has demonstrated significant inhibitory effects on cancer cell growth while sparing normal cells, suggesting potential applications in cancer therapy .
  • Tyrosine Metabolism : Research indicates that L-tyrosine availability impacts catecholamine metabolism in the brain. This compound may influence this pathway by serving as a substrate or modulator in biochemical reactions involving catecholamines, which are critical for mood regulation and cognitive functions .

Therapeutic Potential

The modification of L-tyrosine into this compound opens avenues for therapeutic applications:

  • Nutritional Supplementation : Given L-tyrosine's role as a precursor to neurotransmitters, this compound could be explored as a nutritional supplement aimed at enhancing cognitive function or alleviating mood disorders. Its solubility and stability may improve absorption compared to native L-tyrosine .
  • Drug Development : The compound's ability to inhibit specific enzymes suggests its potential role in drug development. By modifying its structure, researchers could create derivatives with enhanced efficacy against diseases such as cancer or neurodegenerative disorders.

Case Studies and Research Findings

Several studies highlight the significance of this compound in various research contexts:

Study Findings Application
Biggio et al. (1976)Investigated the effects of tyrosine depletion on mood and energy levels in ratsImplications for mood disorders
Brodnik et al. (2017)Showed that L-tyrosine enhances catecholamine synthesis in vivoPotential use in cognitive enhancement
Research on chlorinated tyrosinesIdentified chlorinated tyrosines as biomarkers for oxidative stress and inflammationDiagnostic tool development

These findings underscore the diverse applications of this compound, from basic research to potential clinical applications.

Comparison with Similar Compounds

Chloroacetyl-L-tyrosine can be compared with other similar compounds, such as:

    N-chloroacetyl-L-phenylalanine: Similar in structure but lacks the hydroxyl group on the aromatic ring.

    N-chloroacetyl-L-serine: Contains a hydroxyl group on the side chain but lacks the aromatic ring.

    N-chloroacetyl-L-cysteine: Contains a thiol group instead of a hydroxyl group

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.

Biological Activity

Chloroacetyl-L-tyrosine is a halogenated derivative of the amino acid tyrosine, which has garnered attention in various fields of research due to its unique biological activities and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and implications in drug design and therapeutic applications.

Synthesis and Properties

This compound can be synthesized through the reaction of L-tyrosine with chloroacetyl chloride. This process yields N-chloroacetyl-L-tyrosine, which serves as an intermediate in the synthesis of other compounds, such as N-glycyl-L-tyrosine. The synthesis typically achieves high yields, making it suitable for both laboratory and industrial applications .

Mechanisms of Biological Activity

Halogenation Effects
The halogenation of amino acids, particularly tyrosine, plays a significant role in modifying protein structure and function. Research indicates that halogenated tyrosines can influence protein self-organization and enzymatic activities. For instance, the introduction of chlorine into tyrosine residues has been shown to reduce GTPase activity in proteins like FtsZ by altering molecular properties such as acidity and hydrophobicity . These changes can lead to significant biological consequences, including impacts on cellular signaling pathways.

Antiviral Activity
this compound has also been explored for its antiviral properties. In studies involving cyclic peptide libraries, N-chloroacetyl-L-tyrosine was used as a starting material to develop ligands targeting the SARS-CoV-2 spike protein. The resulting cyclic peptides demonstrated promising antiviral activity by inhibiting viral entry into host cells . This highlights the potential for this compound to contribute to therapeutic strategies against viral infections.

Case Studies

  • Protein Engineering
    A study focused on genetically encoding halogenated amino acids, including this compound, into proteins to investigate their structural and functional implications. The findings revealed that even minor modifications through halogenation could significantly alter protein dynamics and interactions, suggesting potential applications in protein engineering for enhanced functionality .
  • Antiviral Peptide Development
    Another investigation utilized N-chloroacetyl-L-tyrosine in the development of macrocyclic peptides aimed at neutralizing SARS-CoV-2. The study demonstrated that these peptides could effectively bind to the receptor-binding domain (RBD) of the virus, thereby preventing infection in cell culture models . This underscores the compound's relevance in current biomedical research.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other halogenated tyrosines:

CompoundBiological ActivityMechanism
This compoundAntiviral activity against SARS-CoV-2Inhibits viral entry via RBD binding
3-ChlorotyrosineModulates protein dynamicsAlters GTPase activity and polymerization rates
Iodo-TyrosineEnhances oxidative stress responsePromotes cellular signaling pathways

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOGSOZOUAVIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-56-8
Record name N-Chloroacetyl-L-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroacetyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
Chloroacetyl-L-tyrosine
Reactant of Route 3
Reactant of Route 3
Chloroacetyl-L-tyrosine
Reactant of Route 4
Reactant of Route 4
Chloroacetyl-L-tyrosine
Reactant of Route 5
Reactant of Route 5
Chloroacetyl-L-tyrosine
Reactant of Route 6
Reactant of Route 6
Chloroacetyl-L-tyrosine
Customer
Q & A

Q1: What is the significance of the secondary peptide bond in substrates for Carboxypeptidase, and how does Chloroacetyl-L-tyrosine relate to this?

A1: Research indicates that the presence and proximity of a secondary peptide bond significantly influence the susceptibility of substrates to hydrolysis by Carboxypeptidase []. While typical peptide substrates for this enzyme possess a secondary peptide bond separated from the hydrolyzable bond by one methylene group, this compound lacks this feature. Despite this absence, this compound, alongside its phenylalanine analogue, has been recognized as a substrate for Carboxypeptidase []. This observation suggests that while the secondary peptide bond plays a role in substrate recognition and binding, it is not an absolute requirement for hydrolysis by Carboxypeptidase.

Q2: Can you elaborate on the use of this compound in studying Carboxypeptidase activity?

A2: this compound holds historical significance as one of the earliest substrates employed to assess the enzymatic activity of Carboxypeptidase []. While initially utilized with less purified enzyme preparations, its application extends to kinetic studies with the crystalline enzyme []. These investigations, often focusing on the kinetics of hydrolysis, aim to unravel the enzyme's mechanism of action and specificity.

Q3: Beyond Carboxypeptidase, has this compound been identified as a substrate for other proteases?

A3: Yes, research has shown that a protease isolated from the fungus Mortierella renispora Dixon-Stewart exhibits the ability to hydrolyze this compound []. This protease, characterized by its cathodic movement during isolation, showcases a broader substrate specificity, also acting upon substrates like N-carbobenzoxy-α-L-glutamyl-DL-alanine []. This finding highlights the potential of this compound as a tool for investigating the activity and specificity of diverse proteolytic enzymes.

Q4: How does the stability of the protease from Mortierella renispora Dixon-Stewart, which hydrolyzes this compound, compare to other proteases from the same source?

A4: Studies have revealed the presence of two distinct proteases in the culture medium of Mortierella renispora Dixon-Stewart, each displaying unique properties []. Notably, the protease exhibiting activity against this compound, identified as the cathodic component based on its electrophoretic mobility, demonstrates greater stability at 58°C compared to the anodic component []. This difference in heat stability suggests variations in their structural conformation and potential applications under different temperature conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.